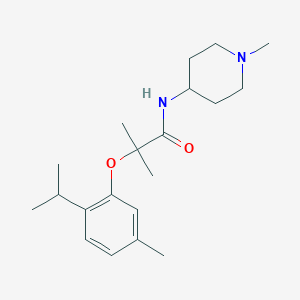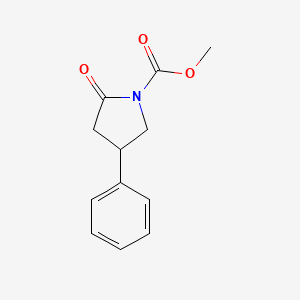
N-(4-methoxy-2,3-dimethylbenzyl)-N,N',N'-trimethyl-1,2-ethanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxy-2,3-dimethylbenzyl)-N,N',N'-trimethyl-1,2-ethanediamine, commonly known as MDET, is a chemical compound that has gained attention in the field of scientific research due to its unique properties. MDET is a tertiary amine that has been found to possess potent antioxidant and anti-inflammatory properties.
Mecanismo De Acción
The exact mechanism of action of MDET is not fully understood, but it is believed to act as an antioxidant and anti-inflammatory agent. MDET has been found to scavenge free radicals and protect against oxidative stress, which can lead to cell damage and death. MDET has also been found to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects
MDET has been shown to have various biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect against oxidative stress. MDET has also been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MDET in lab experiments is its potent antioxidant and anti-inflammatory properties, which make it a useful tool for studying oxidative stress and inflammation. However, one limitation of using MDET is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving MDET. One area of interest is its potential therapeutic use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of MDET and its potential therapeutic applications. Additionally, more studies are needed to determine the safety and toxicity of MDET in various experimental settings.
Métodos De Síntesis
MDET can be synthesized through a multi-step process involving the reaction of 4-methoxy-2,3-dimethylbenzaldehyde with trimethylamine, followed by the reaction of the resulting intermediate with ethylenediamine. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
MDET has been found to have potential applications in various fields of scientific research, including neuroscience, pharmacology, and biochemistry. It has been shown to possess neuroprotective properties and may have therapeutic potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. MDET has also been found to possess anti-inflammatory properties and may have potential in the treatment of inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
N'-[(4-methoxy-2,3-dimethylphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O/c1-12-13(2)15(18-6)8-7-14(12)11-17(5)10-9-16(3)4/h7-8H,9-11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTGNZFKAXWHCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN(C)CCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(4-methoxy-2,3-dimethylphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![butyl 4-[({[1-(acetylamino)-2,2,2-trichloroethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5124945.png)
![5,5'-[(4-methoxyphenyl)methylene]bis(6-amino-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione)](/img/structure/B5124953.png)
![2-furyl{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}methanone](/img/structure/B5124955.png)
![N-[(2-bromo-4,5-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-furamide](/img/structure/B5124957.png)
![8-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]quinoline](/img/structure/B5124975.png)
![1-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5124989.png)

![N-[4-(dimethylamino)phenyl]-4-propoxybenzamide](/img/structure/B5124994.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(3-methyl-2-furoyl)-3-piperidinol](/img/structure/B5125001.png)



![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5125030.png)
![1,8,8-trimethyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B5125031.png)